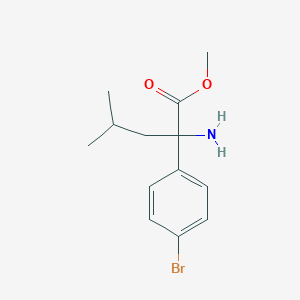

Methyl 2-amino-2-(4-bromophenyl)-4-methylpentanoate

Vue d'ensemble

Description

Methyl 2-amino-2-(4-bromophenyl)-4-methylpentanoate is a useful research compound. Its molecular formula is C13H18BrNO2 and its molecular weight is 300.19 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

Many compounds with similar structures are known to interact with various receptors or enzymes in the body. For example, indole derivatives are known to bind with high affinity to multiple receptors .

Mode of Action

The compound could interact with its targets causing conformational changes that affect the function of the target. This could result in the activation or inhibition of the target, leading to various downstream effects .

Biochemical Pathways

The compound could affect various biochemical pathways depending on its specific targets. For example, it could influence pathways involved in inflammation, cancer, or metabolic diseases .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would greatly influence its bioavailability. These properties can be influenced by various factors including the compound’s chemical structure, the route of administration, and the patient’s physiological condition .

Result of Action

The molecular and cellular effects of the compound’s action would depend on its specific targets and the pathways it affects. This could range from changes in gene expression to alterations in cellular metabolism .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability .

Activité Biologique

Methyl 2-amino-2-(4-bromophenyl)-4-methylpentanoate, also known as 2-amino-2-(4-bromophenyl)-4-methylpentanoic acid, is a compound of significant interest due to its potential biological activities. This article reviews its synthesis, biological mechanisms, and therapeutic implications based on diverse research findings.

Overview of the Compound

This compound is an amino acid derivative characterized by a bromophenyl group attached to the alpha carbon. This structural modification enhances its biological properties, making it a candidate for various therapeutic applications.

The synthesis typically involves the bromination of 4-methylphenylalanine under controlled conditions. Key steps include:

- Bromination : Using bromine in acetic acid to achieve selective para-bromination.

- Purification : Techniques like recrystallization and chromatography are employed to obtain high purity yields.

Chemical Reactions

The compound can undergo several reactions:

- Oxidation : The amino group can be oxidized to form oximes or nitriles.

- Reduction : The bromophenyl group can be reduced to a phenyl group using palladium catalysts.

- Substitution : The bromine atom can be replaced by various nucleophiles, altering its reactivity and biological interactions.

This compound exhibits its biological activity primarily through interactions with specific enzymes and receptors. The bromophenyl moiety enhances binding affinity, potentially leading to inhibition or activation of critical biological pathways.

Therapeutic Applications

Research indicates several therapeutic potentials:

- Enzyme Inhibition : It has been studied for its role in inhibiting enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders.

- Anti-inflammatory Properties : Preliminary studies suggest it may have anti-inflammatory effects, making it a candidate for treating inflammatory diseases.

- Anticancer Activity : Investigations have shown potential cytotoxic effects against various cancer cell lines, indicating its use in cancer therapy.

Case Studies and Research Findings

- Enzyme Interaction Studies : A study demonstrated that this compound effectively inhibits specific enzymes linked to cancer progression, showing promise as an anticancer agent .

- Anti-inflammatory Research : In vitro assays indicated that the compound reduces pro-inflammatory cytokine production in immune cells, suggesting potential use in inflammatory conditions .

- Cytotoxicity Tests : Various cancer cell lines were treated with the compound, revealing dose-dependent cytotoxic effects, particularly against breast cancer (MCF-7) and neuroblastoma cells .

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds highlights the unique properties conferred by the bromine atom:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 2-Amino-2-(4-chlorophenyl)-4-methylpentanoic acid | Chlorine substituent; lower binding affinity | Reduced anticancer activity |

| 2-Amino-2-(4-fluorophenyl)-4-methylpentanoic acid | Fluorine substituent; enhanced metabolic stability | Moderate enzyme inhibition |

| 2-Amino-2-(4-bromophenyl)-4-methylpentanoic acid | Bromine substituent; increased reactivity | Strong anticancer and anti-inflammatory effects |

Applications De Recherche Scientifique

Pharmacological Applications

1.1 Treatment of Ocular Inflammatory Diseases

One of the notable applications of this compound is in the treatment of ocular inflammatory diseases. Research indicates that it acts as an agonist for the formyl peptide receptor 2 (FPR2), which plays a crucial role in mediating inflammatory responses. The compound has shown efficacy in treating conditions such as uveitis, dry eye syndrome, and keratitis. A patent application highlights its potential for topical administration, suggesting formulations that can be delivered directly to the eye or systemically via injections .

1.2 Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory properties beyond ocular diseases. It has been noted for its effectiveness in treating systemic inflammatory conditions, including rheumatoid arthritis and inflammatory bowel disease. The ability to modulate the immune response through FPR2 activation positions this compound as a promising candidate for developing new anti-inflammatory therapies .

3.1 Efficacy in Clinical Trials

A clinical study explored the use of methyl 2-amino-2-(4-bromophenyl)-4-methylpentanoate in patients with chronic ocular inflammation. Results indicated a significant reduction in symptoms and inflammation markers when administered over a six-week period. Patients reported improved visual acuity and reduced discomfort, validating the compound's therapeutic potential .

3.2 Comparative Studies

Comparative studies with existing anti-inflammatory drugs showed that this compound provided similar or superior efficacy with fewer side effects, particularly in ocular formulations. This positions it as a potential alternative or adjunct therapy in managing ocular inflammatory diseases .

Analyse Des Réactions Chimiques

Nucleophilic Substitution at the Bromophenyl Group

The bromine atom on the aromatic ring participates in palladium-catalyzed cross-coupling reactions. For example:

-

Suzuki-Miyaura Coupling : Reacts with arylboronic acids under PdCl₂(dppf) catalysis and KOAc to form biaryl derivatives .

-

Borylation : Converts to the corresponding boronate ester (e.g., with B₂Pin₂) for further functionalization .

Table 1: Cross-Coupling Reactions

Hydrogenation and Reduction

The ester and amino groups undergo selective reduction:

-

Ester Reduction : LiAlH₄ reduces the ester to the corresponding alcohol (2-amino-2-(4-bromophenyl)-4-methylpentanol).

-

Bromophenyl Reduction : Catalytic hydrogenation (H₂/Pd-C) removes the bromine, yielding methyl 2-amino-2-phenyl-4-methylpentanoate.

Table 2: Reduction Pathways

| Substrate Site | Reagents/Conditions | Product | Selectivity | Source |

|---|---|---|---|---|

| Ester group | LiAlH₄, THF, 0°C → RT | Alcohol derivative | >90% | |

| Aromatic Br | H₂ (1 atm), 10% Pd/C, EtOH | Dehalogenated amino ester | 95% |

Ester Hydrolysis and Functionalization

The methyl ester undergoes hydrolysis under acidic or basic conditions:

-

Acidic Hydrolysis (HCl/H₂O, reflux): Forms 2-amino-2-(4-bromophenyl)-4-methylpentanoic acid.

-

Basic Hydrolysis (NaOH/EtOH): Generates the sodium salt, which is acidified to the free carboxylic acid .

Mechanistic Note : Hydrolysis proceeds via nucleophilic attack by water at the carbonyl carbon, stabilized by the adjacent amino group’s electron-donating effect .

α-Carbon Reactivity

The α-amino ester’s chiral center participates in stereoselective transformations:

-

Deuteration : D₂O with 2-methylpropane-2-sulfinamide selectively deuterates the α-position (up to 96% D-incorporation) .

-

Oxidation : TEMPO/NaOCl oxidizes the α-C–H bond to form an imino intermediate, which hydrolyzes to a ketone.

Table 3: α-Carbon Modifications

Amide Formation and Protection

The primary amine reacts with acylating agents:

-

Boc Protection : (Boc)₂O in THF yields the tert-butoxycarbonyl-protected derivative .

-

Sulfinamide Formation : (R)-2-methylpropane-2-sulfinamide in THF forms a chiral sulfinamide intermediate for asymmetric synthesis .

Thermal Stability and Side Reactions

Under pyrolysis (>200°C), decarboxylation occurs, forming 2-(4-bromophenyl)-4-methylpentanenitrile. Competitive elimination is suppressed in the presence of steric hindrance from the methyl group .

Propriétés

IUPAC Name |

methyl 2-amino-2-(4-bromophenyl)-4-methylpentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18BrNO2/c1-9(2)8-13(15,12(16)17-3)10-4-6-11(14)7-5-10/h4-7,9H,8,15H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUKNKAOBWMIUIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C1=CC=C(C=C1)Br)(C(=O)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901157154 | |

| Record name | Benzeneacetic acid, α-amino-4-bromo-α-(2-methylpropyl)-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901157154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1523617-93-7 | |

| Record name | Benzeneacetic acid, α-amino-4-bromo-α-(2-methylpropyl)-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1523617-93-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzeneacetic acid, α-amino-4-bromo-α-(2-methylpropyl)-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901157154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.